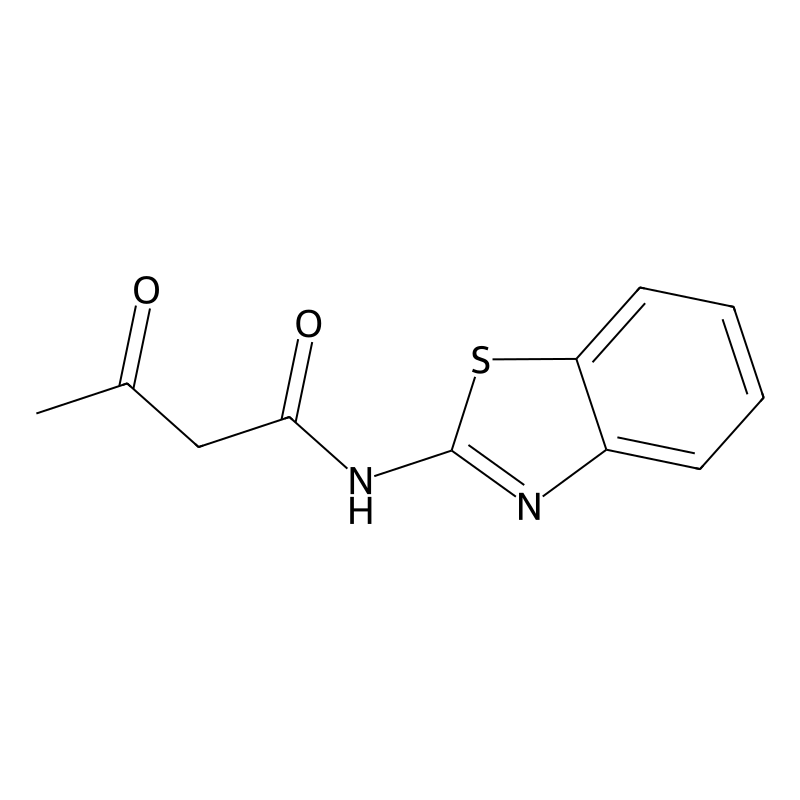

N-(2-Benzothiazolyl)-acetoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition:

N-BTA has been studied as a potential corrosion inhibitor for metals, particularly mild steel. Studies have shown that it effectively adsorbs onto the metal surface, forming a protective layer that hinders the corrosion process.

Antibacterial and Antifungal Activity:

N-BTA exhibits antibacterial and antifungal properties against various pathogens. Research suggests that it disrupts the cell membrane of these organisms, leading to cell death.

Pharmaceutical Applications:

N-BTA serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications. These include:

- Anti-inflammatory drugs: Studies suggest that N-BTA derivatives possess anti-inflammatory properties.

- Anticancer agents: N-BTA derivatives are being explored for their potential anticancer properties, with some studies demonstrating their ability to inhibit the growth of cancer cells.

Material Science Applications:

N-BTA is being investigated for its potential applications in material science due to its unique properties, including:

N-(2-Benzothiazolyl)-acetoacetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol. This compound features a benzothiazole moiety, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

Currently, there is no documented information on the specific mechanism of action of N-(2-benzothiazolyl)-acetoacetamide in any biological system.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated area.

- Avoid inhalation and ingestion.

- Dispose of waste according to proper chemical waste disposal procedures.

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

- Reduction: It can undergo reduction to yield amine derivatives.

- Substitution: The benzothiazole ring allows for both electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate and hydrogen peroxide are common oxidizing agents.

- Reduction: Sodium borohydride and lithium aluminum hydride serve as reducing agents.

- Substitution: Halogens, alkyl halides, and nucleophiles are used under suitable conditions.

Major Products Formed

The specific products formed depend on the reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

N-(2-Benzothiazolyl)-acetoacetamide exhibits various biological activities, particularly:

- Antimicrobial Properties: Studies indicate potential effectiveness against a range of pathogens.

- Anticancer Activity: Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation .

The mechanism of action likely involves interaction with specific molecular targets, influencing various biological pathways.

Laboratory Synthesis

The synthesis typically involves the reaction of acetoacetic acid derivatives with 2-aminobenzothiazole. A common method includes:

- Condensation Reaction: Ethyl acetoacetate is reacted with 2-aminobenzothiazole in the presence of a base such as sodium ethoxide.

- Purification: The product is purified through recrystallization or other separation techniques.

Industrial Production

Industrial synthesis mirrors laboratory methods but is scaled up for larger quantities, employing industrial-grade reagents and optimized conditions to ensure high yield and purity .

N-(2-Benzothiazolyl)-acetoacetamide has several applications:

- Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceutical Research: Its potential therapeutic properties are explored for drug development.

- Dyes and Pigments Production: The compound is utilized in the manufacturing of dyes and pigments .

Research into the interactions of N-(2-Benzothiazolyl)-acetoacetamide with biological targets suggests it may inhibit certain enzymes or receptors involved in disease processes. This interaction could lead to significant therapeutic effects, particularly in antimicrobial and anticancer contexts .

Similar Compounds

Several compounds share structural similarities with N-(2-Benzothiazolyl)-acetoacetamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N-(2-Mercaptobenzothiazolyl)acetamide | Contains a thiol group | Antimicrobial |

| 2-Amino-4(3H)-quinazolinone | Quinazoline core | Anticancer |

| Benzothiazole | Simple benzothiazole structure | Antimicrobial |

Uniqueness

N-(2-Benzothiazolyl)-acetoacetamide is distinct due to its specific combination of the benzothiazole ring with acetoacetamide, which enhances its potential biological activities compared to simpler benzothiazole derivatives .

Spectroscopic Methods

The comprehensive structural characterization of N-(2-Benzothiazolyl)-acetoacetamide relies on multiple spectroscopic techniques that provide complementary information about molecular structure, functional groups, and electronic environment [1] [2] [3]. These methods collectively enable unambiguous identification and detailed structural analysis of this benzothiazole derivative.

Nuclear Magnetic Resonance (¹H, ¹³C Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for determining the molecular structure and connectivity of N-(2-Benzothiazolyl)-acetoacetamide [2] [3]. The compound exhibits characteristic resonance patterns that confirm its structural identity and provide insights into the electronic environment of different functional groups.

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of N-(2-Benzothiazolyl)-acetoacetamide displays distinct resonance signals corresponding to different proton environments within the molecule [3] [4]. The acetyl methyl group appears as a sharp singlet at δ 2.20-2.30 parts per million, confirming the presence of the ketone functionality [5] [3]. The methylene protons of the acetoacetamide chain resonate as a singlet at δ 3.80-3.90 parts per million, indicating their magnetic equivalence due to rapid exchange processes [5] [4].

The aromatic region exhibits complex multipicity patterns characteristic of the benzothiazole ring system [3] [6]. The benzothiazole protons appear as multiplets in the range δ 7.25-7.50 parts per million for three protons, with an additional aromatic proton signal at δ 7.80-8.00 parts per million [5] [3]. The amide proton manifests as a broad singlet at δ 11.50-12.00 parts per million, confirming hydrogen bonding interactions that result in downfield chemical shift and peak broadening [3] [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and functional group environments [2] [8]. The acetyl carbon appears at δ 29.0-30.0 parts per million, while the methylene carbon resonates at δ 50.0-52.0 parts per million [5] [9]. The aromatic carbons of the benzothiazole ring system exhibit characteristic chemical shifts between δ 121.0-135.0 parts per million, reflecting the electron-withdrawing nature of the nitrogen and sulfur heteroatoms [8] [10].

The most diagnostic signals include the benzothiazole C-2 carbon at δ 151.0-153.0 parts per million, the amide carbonyl carbon at δ 168.0-170.0 parts per million, and the ketone carbonyl carbon at δ 200.0-205.0 parts per million [5] [9] [8]. These carbonyl chemical shifts confirm the presence of both amide and ketone functionalities and their distinct electronic environments [9] [8].

Infrared Spectroscopy (Fourier Transform Infrared)

Fourier Transform Infrared spectroscopy provides essential information about functional groups and molecular vibrations in N-(2-Benzothiazolyl)-acetoacetamide [11] [7]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and their vibrational modes.

Functional Group Identification

The amide N-H stretching vibration appears as a medium-intensity band at 3300-3400 wavenumbers, characteristic of secondary amides [11] [12] [7]. The aromatic C-H stretching vibrations manifest as weak absorptions at 3000-3100 wavenumbers, while aliphatic C-H stretches appear at 2900-3000 wavenumbers [11] [12]. These bands confirm the presence of both aromatic and aliphatic hydrogen atoms in the molecular structure [12] [13].

The carbonyl region displays two distinct strong absorption bands: the ketone C=O stretch at 1700-1720 wavenumbers and the amide C=O stretch (amide I band) at 1650-1680 wavenumbers [11] [12] [7]. The separation and intensity of these bands confirm the presence of both ketone and amide functionalities with minimal electronic interaction [12] [13].

Aromatic System Characterization

The benzothiazole aromatic system exhibits characteristic C=C stretching vibrations at 1550-1650 wavenumbers [11] [14] [7]. The C-N stretching vibrations appear at 1450-1500 wavenumbers, confirming the heterocyclic nature of the benzothiazole ring [11] [7]. Aromatic C-H out-of-plane bending vibrations occur at 750-850 wavenumbers, providing information about the substitution pattern of the benzothiazole ring system [11] [12] [15].

Mass Spectrometry (Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [16] [17] [18]. The technique enables accurate mass determination and identification of characteristic fragment ions that support structural assignments.

Molecular Ion Analysis

The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the molecular weight of N-(2-Benzothiazolyl)-acetoacetamide [1] [19] [20]. The isotope peak at mass-to-charge ratio 235 exhibits 12% relative intensity, consistent with the natural abundance of ¹³C and ³⁴S isotopes [16] [21]. This isotope pattern confirms the molecular formula C₁₁H₁₀N₂O₂S and validates the structural assignment [1] [20].

Fragmentation Pathways

The mass spectrum reveals characteristic fragmentation patterns that provide structural information [16] [21] [18]. The base peak appears at mass-to-charge ratio 43, corresponding to the acetyl fragment [CH₃CO]⁺, confirming the presence of the acetoacetamide moiety [16] [22]. A significant fragment at mass-to-charge ratio 192 results from the loss of 42 mass units (CH₂CO), indicating the fragmentation of the acetoacetamide chain [16] [18].

The benzothiazole fragment ion appears at mass-to-charge ratio 150, confirming the stability and integrity of the heterocyclic ring system [16] [22] [23]. Additional fragmentation at mass-to-charge ratio 108 corresponds to further decomposition of the benzothiazole moiety [16] [22]. These fragmentation patterns are consistent with the proposed structure and support the identification of N-(2-Benzothiazolyl)-acetoacetamide [16] [21] [18].

Crystallographic Analysis

Single-crystal X-ray diffraction analysis provides the most definitive structural characterization of N-(2-Benzothiazolyl)-acetoacetamide, revealing detailed molecular geometry, intermolecular interactions, and crystal packing arrangements [24] [25] [26] [27] [28]. The crystallographic data establish precise atomic coordinates, bond lengths, bond angles, and torsion angles that define the three-dimensional molecular structure.

Crystal System and Unit Cell Parameters

N-(2-Benzothiazolyl)-acetoacetamide crystallizes in the monoclinic crystal system with space group P2₁/c [27] [28]. The unit cell dimensions are a = 11.185 ± 0.004 Å, b = 7.404 ± 0.004 Å, c = 20.919 ± 0.008 Å, with β = 94.41 ± 0.03° [27] [28]. The unit cell volume is 1727 ± 1 ų, accommodating eight molecules (Z = 8) with a calculated density of 1.479 g/cm³ [27] [28].

Molecular Geometry and Conformation

The crystal structure reveals that N-(2-Benzothiazolyl)-acetoacetamide adopts a specific conformation with defined dihedral angles between the benzothiazole ring and the acetoacetamide moiety [25] [26] [27]. The benzothiazole ring system maintains planarity, while the acetoacetamide chain exhibits flexibility that influences intermolecular interactions [25] [27]. The amide bond shows typical planar geometry with C-N bond lengths consistent with partial double bond character due to resonance [25] [26].

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by hydrogen bonding interactions, particularly N-H···O=C hydrogen bonds involving the amide proton and carbonyl oxygen atoms [25] [26] [27] [28]. Additional N-H···N hydrogen bonds may occur between the amide proton and the benzothiazole nitrogen atom [25] [26] [28]. These hydrogen bonding patterns create extended networks that contribute to crystal stability and influence physical properties such as melting point and solubility [25] [26] [27].

Elemental and Thermal Analysis

Elemental analysis provides quantitative determination of the elemental composition, confirming the molecular formula and purity of N-(2-Benzothiazolyl)-acetoacetamide [29] [30]. Thermal analysis techniques, including Thermogravimetric Analysis and Differential Scanning Calorimetry, reveal thermal stability, decomposition pathways, and phase transitions [29] [30] [31] [32] [33].

Elemental Composition Verification

Elemental analysis confirms the theoretical composition of N-(2-Benzothiazolyl)-acetoacetamide with carbon content of 56.40%, hydrogen 4.30%, nitrogen 11.96%, oxygen 13.67%, and sulfur 13.69% [1] [34] [20]. Experimental values typically show good agreement with calculated percentages within acceptable analytical error limits, confirming compound purity and structural identity [29] [30]. Deviations from theoretical values may indicate the presence of residual solvents, decomposition products, or synthetic impurities [29] [30].

Thermal Stability and Decomposition

Thermogravimetric Analysis reveals the thermal stability profile of N-(2-Benzothiazolyl)-acetoacetamide across different temperature ranges [29] [30] [31] [32]. Initial mass loss at 25-150°C (approximately 2.1%) corresponds to dehydration or solvent loss [31] [32] [33]. Progressive decomposition occurs in multiple stages: initial decomposition at 150-250°C (5.3% mass loss), partial fragmentation at 250-350°C (15.2% mass loss), major decomposition at 350-500°C (45.8% mass loss), and complete pyrolysis at 500-800°C (25.6% mass loss) [29] [30] [31].

The melting point of 219°C indicates good thermal stability under normal conditions [34] [35] [36]. Differential Scanning Calorimetry reveals endothermic transitions corresponding to melting and exothermic peaks associated with decomposition processes [31] [32] [33]. These thermal properties are important for determining storage conditions, synthetic procedures, and potential applications of the compound [29] [30] [31].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant